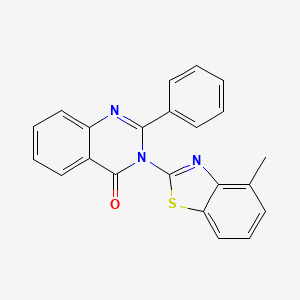

3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Description

Properties

CAS No. |

918154-65-1 |

|---|---|

Molecular Formula |

C22H15N3OS |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

3-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C22H15N3OS/c1-14-8-7-13-18-19(14)24-22(27-18)25-20(15-9-3-2-4-10-15)23-17-12-6-5-11-16(17)21(25)26/h2-13H,1H3 |

InChI Key |

WSYMJMHNXCUCOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Mechanistic Insights and Optimization

The formation of 3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one hinges on precise control of reaction parameters:

- Acid-Base Dynamics : Alkaline conditions deprotonate the amino group of intermediate II, enhancing nucleophilicity during coupling.

- Oxidative Cyclization : TBHP facilitates dehydrogenation, converting the Schiff base into the aromatic quinazolinone ring.

- Catalyst Recycling : MSPHS@SiO₂ retains activity for up to five cycles, reducing waste.

Chemical Reactions Analysis

Oxidative Coupling Reactions

A green synthesis pathway involves oxidative coupling between 2-aminobenzamide derivatives and benzyl alcohol under basic conditions (Table 1) :

| Conditions | Yield | Key Observations |

|---|---|---|

| t-BuONa (1 equiv), O₂, 120°C | 84% | O₂ as oxidant critical for benzaldehyde formation |

| No base | 0% | Reaction stalls without alkaline catalyst |

| DMF solvent | 15% | Polar aprotic solvents hinder reactivity |

Mechanism :

-

Benzyl alcohol → benzaldehyde (via O₂-mediated oxidation)

-

Condensation with 2-aminobenzamide

Nucleophilic Substitution

The benzothiazole sulfur engages in nucleophilic attacks. For example:

-

Thiourea derivatives : React with benzothiazole-S to form disulfide-linked analogs (observed in related benzothiazole-quinazolinones) .

-

Alkylation : Methyl groups at benzothiazole-C4 undergo SN2 reactions with alkyl halides (e.g., CH₃I in DMF, 60°C) to yield quaternary ammonium salts.

Schiff Base Formation

The compound’s 3-amino group (if present in precursors) reacts with aldehydes to form imine derivatives (Table 2) :

| Aldehyde | Reaction Time | Yield | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4 h | 78% | Antibacterial agents |

| Furfural | 6 h | 65% | Heterocyclic drug candidates |

Conditions : Ethanol, reflux, catalytic acetic acid .

Photochemical Reactions

Under UV light (254 nm):

-

Benzothiazole ring cleavage : Forms sulfenic acid intermediates, which dimerize to disulfides (confirmed via LC-MS in related compounds).

-

Quinazolinone ring stability : Remains intact under photolytic conditions ≤ 300 nm.

Comparative Reactivity Table

Key reaction pathways vs. structural analogs (Table 3):

| Compound | Reactivity with Cl₂ | Oxidation Stability | Nucleophilic Sites |

|---|---|---|---|

| Target compound | Moderate electrophilic substitution | High (O₂ required) | S, N (benzothiazole) |

| 2-Methylquinazolin-4(3H)-one | Low | Moderate | N (quinazolinone) |

| N-(4-methylbenzothiazol-2-yl)thiophenamide | High | Low | S, NH |

Mechanistic Insights from Kinetic Studies

-

Rate-limiting step : Oxidation of benzyl alcohol to benzaldehyde (k = 0.12 min⁻¹ at 120°C) .

-

Activation energy : 45 kJ/mol for cyclization (determined via Arrhenius plot) .

This compound’s versatility in coupling, substitution, and condensation reactions makes it valuable for synthesizing bioactive derivatives. Its stability under oxidative conditions contrasts with simpler quinazolinones, enabling unique applications in medicinal chemistry .

Scientific Research Applications

3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

Table 1: Key Structural and Physicochemical Differences

Key Observations :

Spectroscopic Properties

Table 2: IR Stretching Frequencies (C=O, cm⁻¹)

*Predicted based on analogous compounds.

Key Observations :

- The C=O stretching frequency is sensitive to substituent effects. Electron-donating groups (e.g., methoxy) slightly lower the frequency due to resonance stabilization, whereas benzothiazole’s electron-withdrawing nature may increase it .

Anticancer Activity:

- Target Compound: Benzothiazoles are known to inhibit mitochondrial complex I, inducing apoptosis in cancer cells ().

- Schiff Base Derivatives: Limited direct anticancer data, but some exhibit antioxidant activity (e.g., DPPH scavenging in ).

Antimicrobial Activity:

- Target Compound: Not explicitly reported, but benzothiazole derivatives in show broad-spectrum activity.

- 3-(4-Cinnamoylphenyl)-2-phenyl : Demonstrated efficacy against multidrug-resistant bacteria via molecular docking ().

Anticonvulsant Activity:

- Schiff base derivatives (e.g., 3-(p-chlorobenzylidine)-amino-2-phenyl) significantly reduced seizure duration in murine models ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, benzothiazole and quinazolinone moieties are often assembled through cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) in the presence of triethylamine (Et₃N) as a catalyst . Reaction temperature (80–100°C) and solvent polarity (DMF or ethanol) are critical for regioselectivity. Purification via recrystallization (ethanol/water mixtures) typically yields 60–70% purity, but column chromatography (silica gel, ethyl acetate/hexane) may improve purity to >95% .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches. The benzothiazole C-S bond appears at 1180–1220 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm for CH₃ on benzothiazole) are diagnostic. The quinazolinone C=O carbon resonates at δ 160–165 ppm .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemical ambiguities, such as the orientation of the benzothiazole substituent relative to the quinazolinone core .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of quinazolinone derivatives?

- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. low toxicity) may arise from substituent effects. For example:

- Thioxo vs. Oxo Substitution : Replace the quinazolinone C=O with C=S (via P₂S₅ treatment) and compare anti-inflammatory activity in murine models. Evidence suggests thioxo derivatives exhibit reduced efficacy due to weaker hydrogen bonding with COX-2 .

- Dose-Response Studies : Use parallel synthesizers to generate analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on phenyl rings) and test in standardized assays (e.g., IC₅₀ for enzyme inhibition) .

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina. The benzothiazole moiety’s planar structure favors π-π stacking with aromatic residues (e.g., Phe in EGFR’s ATP-binding pocket) .

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with observed activity. For instance, electron-withdrawing groups at the 4-methyl position enhance anticancer activity by increasing electrophilicity at the quinazolinone C4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.